Dipropyl (2-cyanoethyl)phosphonate
Description
Dipropyl (2-cyanoethyl)phosphonate is a specialty chemical characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two propoxy groups and a 2-cyanoethyl group. Its structure makes it a subject of interest in synthetic organic chemistry, particularly as a building block or intermediate in the preparation of more complex molecules.
Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. These compounds are integral to various applications, from industrial chemicals and catalysts to pharmaceuticals and agricultural chemicals. nih.gov Phosphonates, distinguished by a direct P-C bond, are noted for their stability compared to phosphate (B84403) esters, which have a P-O-C linkage. This stability makes them valuable in the design of molecules that can mimic biological phosphates while resisting enzymatic cleavage. wikipedia.org
The synthesis of phosphonates like this compound is primarily achieved through well-established reactions that form the cornerstone of organophosphorus synthesis. The properties and reactivity of the resulting phosphonates are influenced by the nature of the alkyl groups attached to the phosphorus atom.
The chemistry of 2-cyanoethyl phosphonates is intrinsically linked to two seminal reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Pudovik reaction.
The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. jk-sci.comorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of 2-cyanoethyl phosphonates, a variation of this reaction involves the addition of a trialkyl phosphite to acrylonitrile (B1666552). The general mechanism proceeds via nucleophilic attack of the phosphorus on the electrophilic carbon of the alkyl halide (or activated alkene), leading to a phosphonium (B103445) intermediate that subsequently rearranges to the stable pentavalent phosphonate (B1237965). wikipedia.org
The Pudovik reaction is another fundamental method for the formation of α-amino- or α-hydroxyphosphonates. nih.gov It involves the addition of a dialkyl phosphite to an imine or an aldehyde/ketone. While the classical Pudovik reaction does not directly produce (2-cyanoethyl)phosphonates, its principles of P-C bond formation through the addition of a P-H bond across a double bond are central to organophosphorus synthesis.
Beyond its direct synthesis, the 2-cyanoethyl group gained significant importance as a protecting group in the chemical synthesis of oligonucleotides. In the phosphoramidite (B1245037) method of DNA and RNA synthesis, the 2-cyanoethyl group is used to protect the phosphate backbone during the sequential addition of nucleotide monomers. Its key advantage is its stability throughout the synthesis cycles and its clean removal under basic conditions at the end of the synthesis.
The contemporary significance of (2-cyanoethyl)phosphonates, including the dipropyl variant, is largely centered on their utility in synthetic chemistry. The 2-cyanoethyl moiety continues to be a crucial protecting group in the synthesis of modified nucleic acids for therapeutic and diagnostic applications. Research in this area focuses on developing more efficient and scalable methods for oligonucleotide synthesis.
Future research directions are likely to explore the incorporation of this compound and similar molecules into new materials and biologically active compounds. The unique electronic and steric properties imparted by the dipropyl groups, in comparison to the more common diethyl or dimethyl analogs, may offer advantages in specific applications. As synthetic methodologies in organophosphorus chemistry continue to evolve, with a growing emphasis on green chemistry and catalysis, new and more efficient routes to this compound and its derivatives are anticipated.
Data Tables
The following tables provide generalized data for the key reactions involved in the synthesis of dialkyl (2-cyanoethyl)phosphonates. Specific data for the dipropyl variant is not widely available in the surveyed literature, so representative examples are used.
Table 1: Representative Michaelis-Arbuzov Reaction for Phosphonate Synthesis
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| Triethyl phosphite | Benzyl halide | Diethyl benzylphosphonate | Lewis Acid, Room Temp | |
| Triaryl phosphite | Aryl iodide | Diaryl arylphosphonate | Pd-catalyst, Water |
Table 2: Representative Pudovik Reaction
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| Dimethyl phosphite | Dimethyl α-oxoethylphosphonate | α-hydroxy-methylenebisphosphonate | Diethylamine (5%) | |
| Dialkyl phosphite | Imine | α-aminophosphonate | Base | nih.gov |
Table 3: Physical Properties of a Representative (2-Cyanoethyl)phosphonate (Diethyl variant)
| Property | Value |
| Molecular Formula | C7H14NO3P |
| Molecular Weight | 191.16 g/mol |
| Boiling Point | 110 °C @ 0.1 mmHg |
| Density | 1.08 g/mL at 25 °C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64268-77-5 |
|---|---|
Molecular Formula |
C9H18NO3P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
3-dipropoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,7-9H2,1-2H3 |
InChI Key |
ZEOMEBSQRISRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC#N)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dipropyl 2 Cyanoethyl Phosphonate and Analogues
Phosphorylation Strategies
The formation of the phosphonate (B1237965) linkage in Dipropyl (2-cyanoethyl)phosphonate and related compounds can be achieved through several phosphorylation strategies. These methods primarily involve the creation of a stable phosphorus(V) center from a more reactive phosphorus(III) precursor. The choice of strategy often depends on the desired final product and the nature of the starting materials.
H-Phosphonate Based Approaches
H-phosphonate chemistry represents a versatile and widely utilized approach for the synthesis of phosphonates and their derivatives. This methodology leverages the reactivity of H-phosphonate mono- and diesters. A key precursor for the synthesis of the title compound is dipropyl H-phosphonate.
Transesterification is a common and effective method for the synthesis of dialkyl H-phosphonates, such as dipropyl H-phosphonate. This process typically involves the reaction of a readily available dialkyl H-phosphonate, like diethyl H-phosphonate, with an excess of a different alcohol, in this case, propanol, often in the presence of a catalyst. The equilibrium is driven towards the desired product by removing the lower-boiling alcohol (ethanol) through distillation.
Alternatively, diaryl H-phosphonates, such as diphenyl H-phosphonate, can be used as starting materials. The transesterification of diphenyl H-phosphonate with propanol, catalyzed by a base like sodium propoxide, proceeds under anhydrous conditions to yield dipropyl H-phosphonate after removal of the phenol (B47542) byproduct. twistbioscience.com Microwave-assisted transesterification has also been shown to be an efficient method for preparing various dialkyl H-phosphonates. researchgate.net For example, the reaction of ethyl-H-phenylphosphinate with n-propanol can be achieved under microwave irradiation. wikipedia.org
A general procedure for the synthesis of di-substituted H-phosphonates via transesterification of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) under microwave conditions has been reported. researchgate.net
| Starting Material | Reagent | Conditions | Product | Yield |
| Bis(2,2,2-trifluoroethyl) phosphonate | n-Propanol | Microwave, 130°C, 30 min | Di-n-propyl H-phosphonate | 74% |
| Ethyl-H-phenylphosphinate | n-Propanol | Microwave, 160-190°C | Propyl-H-phenylphosphinate | N/A |
| Diphenyl H-phosphonate | n-Propanol | Sodium propoxide, reflux | Dipropyl H-phosphonate | N/A |
Once dipropyl H-phosphonate is obtained, it can undergo a Michael addition (Pudovik reaction) with acrylonitrile (B1666552) to yield the target compound, this compound. This reaction is typically catalyzed by a base, such as sodium propoxide.
H-phosphonate monoesters can be condensed with alcohols in the presence of an activating agent to form H-phosphonate diesters. researchgate.net This approach is particularly useful for synthesizing unsymmetrical dialkyl H-phosphonates. Common activating agents include acyl chlorides, such as pivaloyl chloride (PvCl), and other coupling reagents like 1,3-dimethyl-2-chloro-imidazolinium chloride (DMCI). researchgate.netwikipedia.orgmdpi.com
The reaction proceeds through the formation of a reactive mixed anhydride (B1165640) intermediate, which is then attacked by the alcohol. For instance, a nucleoside H-phosphonate can be reacted with an alcohol in the presence of an activating agent to form the corresponding diester. researchgate.net While not specifically detailed for this compound, this methodology allows for the synthesis of various analogues by reacting dipropyl H-phosphonate with different alcohols in the presence of a suitable activating agent. The choice of condensing agent and reaction conditions is crucial to avoid side reactions. researchgate.net
| H-Phosphonate | Alcohol | Activating Agent | Product |
| Nucleoside H-phosphonate | Aryl alcohol | Pivaloyl Chloride | Aryl Nucleoside H-phosphonate diester |
| H-phosphonate monoester | Alcohol | 1,3-dimethyl-2-chloro-imidazolinium chloride | H-phosphonate diester |
The 2-cyanoethyl group is a widely employed protecting group for the phosphate (B84403) and phosphonate moieties in chemical synthesis, most notably in the automated solid-phase synthesis of oligonucleotides. acs.org Its popularity stems from its stability under the conditions of the synthetic cycle and its facile removal under mild basic conditions via a β-elimination mechanism. acs.org
The protection is introduced by using a phosphitylating agent that already contains the 2-cyanoethyl group, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine. acs.orgnih.gov During the synthesis of oligonucleotides, the internucleotide linkage is initially formed as a phosphite (B83602) triester, which is then oxidized to the more stable phosphate triester. The 2-cyanoethyl group protects this phosphate triester from undesired side reactions during the subsequent coupling cycles. acs.org
At the end of the synthesis, the 2-cyanoethyl groups are typically removed by treatment with a base, such as aqueous ammonia (B1221849) or a solution of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724). nih.gov This deprotection step generates acrylonitrile as a byproduct, which can potentially react with the nucleobases, particularly thymine. acs.org
| Protecting Group | Introduction Reagent | Deprotection Condition |
| 2-Cyanoethyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Aqueous Ammonia |
| 2-Cyanoethyl | Bis(diisopropylamino)(2-cyanoethoxy)phosphine | DBU in Acetonitrile |
Phosphoramidite (B1245037) Methodologies
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides and can be adapted for the synthesis of other phosphorus-containing compounds. This approach involves the use of phosphoramidite monomers, which are trivalent phosphorus compounds that are stable under normal conditions but can be readily activated by a weak acid to react with a hydroxyl group.
In the context of oligonucleotide synthesis, nucleoside phosphoramidites are the key building blocks. wikipedia.org A typical nucleoside phosphoramidite has the 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group, the exocyclic amino groups of the nucleobases protected with acyl groups, and the 3'-hydroxyl group phosphitylated. The phosphitylating agent commonly used is 2-cyanoethyl N,N-diisopropylphosphoramidite, which introduces the 2-cyanoethyl protected phosphite triester upon reaction with the 3'-hydroxyl group of the nucleoside. nih.govrsc.org
The synthesis of a nucleoside phosphoramidite involves the reaction of a protected nucleoside with a phosphitylating agent such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 1H-tetrazole or 4,5-dicyanoimidazole. nih.gov The resulting nucleoside phosphoramidite is a stable compound that can be purified and stored.
During oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, which protonates the diisopropylamino group, turning it into a good leaving group. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus center, forming a phosphite triester linkage. This is followed by an oxidation step to convert the P(III) to the more stable P(V) phosphate triester, which is protected by the 2-cyanoethyl group. acs.org
| Protected Nucleoside | Phosphitylating Agent | Activator | Product |
| 5'-DMT-N-acyl-deoxynucleoside | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 1H-Tetrazole | 5'-DMT-N-acyl-deoxynucleoside-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| 5'-DMT-N-acyl-deoxynucleoside | Bis(diisopropylamino)(2-cyanoethoxy)phosphine | 4,5-Dicyanoimidazole | 5'-DMT-N-acyl-deoxynucleoside-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
Application in Oligonucleotide and Nucleoside Analog Synthesis
The 2-cyanoethyl protecting group is a cornerstone in the chemical synthesis of oligonucleotides and their analogs, primarily due to its stability under the conditions of oligonucleotide chain assembly and its facile removal during the final deprotection step. nih.govnih.gov this compound and its related phosphoramidite derivatives are crucial reagents in this context.
In solid-phase oligonucleotide synthesis, monomer units, which are typically nucleoside phosphoramidites, are sequentially added to a growing chain. The phosphoramidite moiety is often a diisopropylamino(2-cyanoethoxy)phosphine derivative. nih.gov This approach, utilizing 2-cyanoethyl protection for the internucleotidic phosphate linkages, has become a standard method. nih.gov The synthesis of the required phosphoramidite building blocks, such as 5'-O-dimethoxytrityl-2'-O-cyanoethyl nucleoside 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidites, is a critical preliminary step. nih.gov
The stability of the N3-cyanoethyl moiety on thymidine (B127349) has been noted, highlighting its resilience during the deprotection steps of oligonucleotide synthesis with concentrated ammonia. nih.gov However, the potential for cyanoethylation at the nucleobase sites is a consideration, leading to research into alternative protecting groups to avoid product contamination. nih.gov
The utility of these cyanoethylated compounds extends to the synthesis of modified oligonucleotides, including those with 2'-O-cyanoethylated ribonucleosides, which can enhance stability and binding affinity. nih.gov The synthesis of nucleoside phosphate and phosphonate prodrugs also employs 2-cyanoethyl protecting groups, which are later removed to yield the active compound. nih.govacs.org
Direct C-P Bond Formation Reactions
The formation of the carbon-phosphorus (C-P) bond is the fundamental step in the synthesis of phosphonates. Various methodologies have been developed for this purpose, ranging from classic named reactions to modern catalytic processes.
Catalytic Cross-Coupling Processes
Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-P bonds. beilstein-journals.org Palladium and copper catalysts are commonly employed to couple H-phosphonates or related phosphorus-containing nucleophiles with organic electrophiles.
Palladium-catalyzed reactions, often referred to as Hirao reactions, can couple H-phosphonate diesters with aryl or vinyl halides. nih.govorganic-chemistry.org These reactions can be accelerated by additives like iodide ions. nih.gov For instance, the coupling of aryl nonaflates with P(O)H compounds in the presence of a palladium catalyst provides a route to aryl phosphonates. nih.gov While not directly demonstrated for this compound, this methodology is, in principle, applicable to the synthesis of a wide range of phosphonates.
Copper-catalyzed systems have also been developed for C-P bond formation. For example, a copper(I) oxide/1,10-phenanthroline system can catalyze the addition of H-phosphonate diesters to boronic acids, affording aryl phosphonates under mild conditions. nih.govamazonaws.com Another copper-catalyzed method involves the aerobic oxidative coupling of terminal alkynes with H-phosphonates. organic-chemistry.org
These catalytic methods offer advantages in terms of functional group tolerance and reaction conditions compared to more traditional methods.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / CM-Phos | Aryl mesylates/tosylates + P(O)H compounds | Aryl phosphonates | nih.gov |
| Pd(OAc)₂ / NaI | Aryl nonaflates + P(O)H compounds | Aryl phosphonates | nih.gov |
| Cu₂O / 1,10-phenanthroline | Arylboronic acids + H-phosphonate diesters | Aryl phosphonates | nih.govamazonaws.com |
| NiCl₂ | Aryl bromides + Triisopropyl phosphite | Aryl phosphonates | beilstein-journals.org |
Addition Reactions and Michaelis-Arbuzov Variants
The Michaelis-Arbuzov reaction is a classic and widely used method for synthesizing phosphonates. wikipedia.orgjk-sci.comorganic-chemistry.org It involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the phosphonate. wikipedia.orgjk-sci.com
A relevant variant is the facile Michaelis-Arbuzov rearrangement of cyanoethyl-protected nucleoside phosphoramidites upon the addition of acrylonitrile, which yields cyanoethyl phosphonates stereoselectively. acs.org This demonstrates a direct route to the (2-cyanoethyl)phosphonate moiety attached to a biologically relevant scaffold.
The Michaelis-Becker reaction, another variant, involves the deprotonation of a dialkyl phosphite to form a nucleophile that then reacts with an alkyl halide. wikipedia.org Addition reactions, such as the Michael addition of H-phosphonates to activated alkenes like acrylonitrile, provide a direct route to compounds like this compound.
| Reaction Name | Reactants | Key Feature | Reference |
| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Forms a C-P bond via a phosphonium salt intermediate. | wikipedia.orgjk-sci.com |
| Michaelis-Arbuzov Rearrangement | Cyanoethyl-protected nucleoside phosphoramidite + Acrylonitrile | Stereoselective formation of a cyanoethyl phosphonate. | acs.org |
| Michaelis-Becker | Dialkyl H-phosphonate + Base + Alkyl halide | Involves a deprotonated phosphonate anion. | wikipedia.org |
O-H Insertion Reactions
O-H insertion reactions of carbenes or carbenoids into the P-O-H bond of phosphonic acids or the O-H bond of alcohols present another synthetic route. While less common for the direct synthesis of this compound, the principles are relevant. For example, α-diazo compounds can react with hydrogenphosphate derivatives under catalyst-free conditions to afford α-phosphoryloxy scaffolds. organic-chemistry.org More specifically, copper-catalyzed asymmetric B-H bond insertion reactions of α-diazo phosphonates have been developed to synthesize chiral α-boryl phosphonates, showcasing the reactivity of diazo phosphonates as carbene precursors. nih.gov The generation of carbenes from diazo compounds containing a phosphorus functionality is a versatile method for creating functionalized phosphonates. researchgate.net
Derivatization and Functionalization Reactions
Once synthesized, this compound can undergo further chemical transformations to yield a variety of other useful compounds.
Modifications at the Phosphonate Moiety
The phosphonate group itself is a site for various chemical modifications. The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. researchgate.net This transformation is crucial for applications where the free phosphonic acid is required, such as in the formation of metal complexes or for biological activity. wikipedia.org The McKenna procedure, using bromotrimethylsilane (B50905) followed by alcoholysis, is a common method for the dealkylation of dialkyl phosphonates. researchgate.net
Furthermore, symmetrical phosphonate diesters can be converted into mixed phosphonate esters or phosphonamidates. mdpi.com For example, reaction with phenols can yield mixed aryl-alkyl phosphonates. Reaction with amino acid esters can lead to the formation of phosphonamidates, which are of interest in medicinal chemistry. mdpi.com These transformations expand the chemical space accessible from this compound.
| Reaction Type | Reagents | Product | Reference |
| Hydrolysis | Acid or Base | (2-cyanoethyl)phosphonic acid | researchgate.net |
| Dealkylation (McKenna) | Bromotrimethylsilane, then Methanol | (2-cyanoethyl)phosphonic acid | researchgate.net |
| Transesterification | Phenol | Propyl (2-cyanoethyl) phenylphosphonate | mdpi.com |
| Amidate Formation | Amino acid ester | Propyl (2-cyanoethyl) N-(alkoxycarbonyl)alkylphosphonamidate | mdpi.com |
Transformations Involving the Cyanoethyl Group
The 2-cyanoethyl group is a critical functional moiety in phosphonate chemistry, often employed as a base-labile protecting group. sci-hub.se Its removal is typically accomplished through a β-elimination reaction, which can be initiated under specific basic conditions. This transformation is fundamental in the synthesis of oligonucleotides and other phosphate-containing biomolecules where deprotection is a key final step.
One of the most effective reagents for this deprotection is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Research has demonstrated that treating a di(2-cyanoethyl) phosphonodithioate with DBU results in the quantitative formation of the corresponding DBU salt via an E1cB-type mechanism. sci-hub.se In the context of oligonucleotide synthesis, the S-(2-cyanoethyl) ester groups used to protect phosphonothioate linkages can be efficiently removed at the end of the synthesis by treatment with a 1 M solution of DBU in acetonitrile for a short duration. nih.gov
Interestingly, the choice of base is crucial. While DBU is highly effective, other bases like gaseous ammonia have been found to be unsuitable for certain deprotections, as they can cause cleavage of the desired phosphonothioate internucleotide linkages, leading to the degradation of the oligonucleotide strand. nih.gov
The table below summarizes the conditions for the removal of the cyanoethyl protecting group.
Table 1: Conditions for Cyanoethyl Group Deprotection
| Protected Substrate | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Di(2-cyanoethyl) ethylphosphonodithioate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Quantitative formation of DBU salt | sci-hub.se |
| S-(2-cyanoethyl) protected phosphonothioate (on solid support) | 1 M DBU in acetonitrile | 3 minutes | Removal of cyanoethyl group to yield phosphonothioate linkage | nih.gov |
Synthesis of Advanced Derivatives (e.g., Phosphoramidates, Phosphonothioates)
Starting from (2-cyanoethyl)phosphonate precursors, a variety of advanced derivatives can be synthesized, including phosphoramidates and phosphonothioates, which have significant applications in medicinal chemistry and molecular biology.
Phosphoramidates
The synthesis of phosphoramidates often involves the use of a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. In a general method, a nucleoside or another alcohol-containing molecule is dissolved in an anhydrous solvent like dichloromethane (B109758) with a base such as triethylamine. oup.com The dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite leads to the formation of a phosphite triester intermediate. oup.comnih.gov Subsequent oxidation, often with an agent like iodine, followed by hydrolysis or other deprotection steps, yields the desired phosphoramidate (B1195095). nih.gov
An alternative route involves the direct oxidative coupling of H-phosphonates with amines. Copper(I) iodide has been shown to be an effective catalyst for this transformation. In a typical procedure, the H-phosphonate and an amine are stirred in acetonitrile in the presence of CuI at an elevated temperature to yield the corresponding phosphoramidate. rsc.org
Phosphonothioates
Phosphonothioates, where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group, are crucial analogues used in antisense oligonucleotides. wikipedia.org The synthesis of these derivatives can be achieved from H-phosphonate intermediates through a sulfurization step. This method allows for the creation of S-(2-cyanoethyl)-protected phosphonothioate linkages during solid-phase oligonucleotide synthesis. nih.gov
The sulfurization is performed using a sulfur-transfer reagent. After the coupling of a nucleoside H-phosphonate on a solid support, the resulting H-phosphonate internucleotide linkage is treated with the sulfurizing agent to form the S-(2-cyanoethyl) ester of the phosphonothioate. This protected linkage is stable throughout the subsequent synthesis cycles. The final deprotection of the cyanoethyl group is carried out at the end of the synthesis, as described in section 2.2.2, typically using DBU to yield the desired phosphonothioate-modified oligonucleotide. nih.gov
The table below outlines synthetic approaches to these advanced derivatives.
Table 2: Synthesis of Advanced Phosphonate Derivatives
| Derivative | Starting Material | Key Reagents | General Outcome | Reference |
|---|---|---|---|---|
| Phosphoramidate | Nucleoside | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Triethylamine, Iodine | Nucleoside phosphoramidate | oup.comnih.gov |
| Phosphoramidate | H-phosphonate, Amine | Copper(I) iodide (CuI) | Phosphoramidate product | rsc.org |
| Phosphonothioate | Nucleoside H-phosphonate (on solid support) | Sulfur-transfer reagent, DBU | S-(2-cyanoethyl) protected intermediate, then deprotected phosphonothioate | nih.gov |
Mechanistic Investigations of Reactions Involving Dipropyl 2 Cyanoethyl Phosphonate
Reaction Kinetics and Pathway Elucidation
The kinetics and pathways of reactions involving dialkyl phosphonates are influenced by factors such as the nature of the reactants, catalysts, and reaction conditions. These principles are directly applicable to understanding the reactivity of dipropyl (2-cyanoethyl)phosphonate.
Phosphonylation reactions, such as the Kabachnik-Fields and Pudovik reactions, are fundamental to the synthesis of α-aminophosphonates and α-hydroxyphosphonates. The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphonate (B1237965), such as this compound. wikipedia.orgmdpi.com The reaction mechanism can proceed through two main pathways: one involving the initial formation of an imine followed by nucleophilic addition of the phosphonate, and another where an α-hydroxyphosphonate is formed as an intermediate. mdpi.comrsc.org
Kinetic studies on related systems show that the rate-determining step and the dominant pathway depend on the specific substrates and catalysts used. nih.gov For instance, the use of Lewis acids or dehydrating agents can accelerate the reaction. wikipedia.org The presence of the electron-withdrawing cyanoethyl group in this compound influences the nucleophilicity of the phosphorus atom and the acidity of the P-H bond in its tautomeric form, H-phosphonate, thereby affecting the reaction kinetics.
Table 1: Comparison of Reaction Conditions for Phosphonate Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| Kabachnik-Fields | Amine, Carbonyl, Dialkyl Phosphite (B83602) | Often catalyst-free, can be accelerated by Lewis acids or MW irradiation | α-Aminophosphonate | wikipedia.orgmdpi.com |
| Pudovik | Pre-formed Imine, Dialkyl Phosphite | Base-catalyzed | α-Aminophosphonate | wikipedia.org |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Stabilized Phosphonate | Strong base (e.g., NaH, NaOEt) in THF or DME | (E)-Alkene | wikipedia.orgalfa-chemistry.com |
| Phosphate-Phosphonate Rearrangement | α-Hydroxyphosphonate | Strong base (e.g., NaH, Et3N) | Phosphate (B84403) | researchgate.net |
The identification of transient species is crucial for elucidating reaction mechanisms. In phosphonate chemistry, several key reactive intermediates have been identified.
Phosphonate Carbanions: In base-mediated reactions like the Horner-Wadsworth-Emmons reaction, the deprotonation of the α-carbon to the phosphorus atom generates a phosphoryl-stabilized carbanion. wikipedia.orgyoutube.com This nucleophilic intermediate is central to the formation of new carbon-carbon bonds. wikipedia.org
Oxaphosphetanes: The reaction between the phosphonate carbanion and a carbonyl compound leads to a betaine (B1666868) intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com This intermediate is transient and decomposes to yield the final alkene and a phosphate byproduct. wikipedia.orgyoutube.com
Imines and α-Hydroxyphosphonates: In the context of the Kabachnik-Fields reaction, either an imine (formed from the amine and carbonyl) or an α-hydroxyphosphonate (from the carbonyl and dialkyl phosphite) can serve as a key intermediate before the final product is formed. mdpi.comrsc.org
Radical Intermediates: In certain biological or radical-initiated reactions, the cleavage of the carbon-phosphorus bond can occur through radical mechanisms. For example, the enzymatic degradation of alkylphosphonates can involve radical SAM enzymes that generate radical intermediates to break the stable C-P bond. nih.gov
Stereochemical Aspects of Phosphonate Transformations
The phosphorus atom in phosphonates can be a stereogenic center, leading to the possibility of stereoisomers. The study of stereochemistry is vital for understanding reaction mechanisms and for the synthesis of enantiomerically pure compounds, which is particularly important in medicinal chemistry. mdpi.com
Significant efforts have been made to control the stereochemical outcome of phosphonylation reactions. researchgate.net In the Kabachnik-Fields reaction, the use of chiral amines or chiral catalysts can induce stereoselectivity, leading to the formation of non-racemic α-aminophosphonates. wikipedia.orgmdpi.com The diastereomeric and enantiomeric excesses of the products depend heavily on the structure of the reactants and the catalyst employed. researchgate.net
Similarly, the phosphonate-phosphate rearrangement, an isomerization of α-hydroxyphosphonates to phosphates, has been shown to proceed with a high degree of stereospecificity. researchgate.netrsc.org Studies on cyclic and acyclic systems have demonstrated that this rearrangement occurs with retention of configuration at the phosphorus atom. rsc.orgnih.gov This stereochemical outcome implies a mechanism involving an apical attack of the alkoxide on the phosphorus center, forming a trigonal bipyramidal intermediate or transition state. rsc.org
Table 2: Stereochemical Outcomes in Phosphonate Reactions
| Reaction | Stereochemical Feature | Typical Outcome | Mechanism Implication | Ref |
| Phosphonate-Phosphate Rearrangement | Configuration at Phosphorus | Retention | Involves a trigonal bipyramidal intermediate | rsc.orgnih.gov |
| Phosphonate-Phosphate Rearrangement | Configuration at Carbon | Retention (unless carbanion is stabilized, e.g., benzylic) | Concerted or near-concerted bond migration | rsc.orgnih.gov |
| Kabachnik-Fields Reaction | Asymmetric Synthesis | Variable (depends on chiral auxiliary/catalyst) | Diastereoselective addition to imine intermediate | mdpi.comresearchgate.net |
| Horner-Wadsworth-Emmons Reaction | Alkene Geometry | Predominantly (E)-alkene | Thermodynamic control in intermediate equilibration | wikipedia.org |
The configurational stability of phosphonates and their intermediates is a key factor in stereoselective synthesis. Chiral H-phosphonate diesters, which are tautomers of phosphonic acids, have been found to be configurationally stable at the phosphorus center, even in the presence of strong, non-nucleophilic bases like DBU (diazabicyclo[5.4.0]undec-7-ene). nih.gov This stability ensures that subsequent reactions, such as sulfurization to form thiophosphates, proceed stereospecifically without epimerization. nih.gov
In contrast, certain organolithium intermediates derived from phosphonates can exhibit limited configurational stability. acs.org For example, α-lithiated phosphonates or related species may racemize, particularly at higher temperatures, which can affect the stereochemical purity of the final product. nih.govacs.org The stability is highly dependent on the substituents, solvent, and temperature. acs.org
Advanced Analytical Techniques in Research on Dipropyl 2 Cyanoethyl Phosphonate
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of organophosphorus compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce intricate structural details. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.
NMR spectroscopy is an indispensable technique for the structural analysis of Dipropyl (2-cyanoethyl)phosphonate, offering specific information about the phosphorus, carbon, and hydrogen atoms within the molecule.
³¹P NMR spectroscopy is a highly specific and sensitive method for directly probing the phosphorus nucleus. Since phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, it provides sharp and clear signals. The chemical shift (δ) of the phosphorus signal is indicative of its electronic environment, including its oxidation state, coordination number, and the nature of the substituents attached to it.
In the case of this compound, the phosphorus atom is in a phosphonate (B1237965) moiety, characterized by one phosphorus-carbon (P-C) bond, one phosphoryl (P=O) group, and two alkoxy (P-O-R) groups. Compounds with this structure typically exhibit characteristic chemical shifts in a specific region of the ³¹P NMR spectrum. nih.govresearchgate.net Analysis of a sample would be expected to show a single resonance in the phosphonate region, confirming the presence of this functional group. The precise chemical shift provides a fingerprint for the specific electronic environment created by the dipropyl and 2-cyanoethyl substituents.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Phosphorus Environments
| Phosphorus Functional Group | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| Phosphonates (R-PO(OR')₂) | +10 to +40 |
| Phosphine Oxides (R₃P=O) | +20 to +60 |
| Phosphates ((RO)₃P=O) | -5 to +5 |
This interactive table allows for sorting and filtering of data.
To simplify the ³¹P NMR spectrum, it is almost always acquired with proton (¹H) decoupling. huji.ac.il The phosphorus nucleus can couple with nearby protons (¹H nuclei), such as those on the adjacent methylene (B1212753) groups of the propyl and cyanoethyl chains. This coupling would split the ³¹P signal into a complex multiplet, making interpretation difficult. ¹H-decoupling irradiates the protons with a broad frequency, effectively removing this spin-spin interaction and causing the multiplet to collapse into a single sharp line. blogspot.comillinois.edu This simplified spectrum allows for easier identification of the phosphorus signal and more accurate integration if multiple phosphorus species are present.
For a more comprehensive structural analysis, two-dimensional (2D) NMR techniques can be employed. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate the ³¹P nucleus with the ¹H nuclei that are directly bonded or are two to three bonds away. blogspot.com This would unambiguously assign the protons in the propyl and cyanoethyl groups relative to the phosphorus atom, confirming the molecule's connectivity.
This compound itself is not chiral. However, analytical methods have been developed to determine the enantiomeric purity of chiral compounds by reacting them with a derivatizing agent to form diastereomers, which can then be distinguished by NMR. nih.gov While the target compound is achiral, this principle is relevant in the broader context of phosphonate chemistry, for example, if it were used in a reaction with a chiral amine.
In such a hypothetical scenario, the reaction of the phosphonate with a chiral amine could form diastereomeric products. These diastereomers, being chemically distinct, would exhibit different magnetic environments. Consequently, in the ³¹P NMR spectrum, two separate signals would be observed, one for each diastereomer. nih.gov The relative area (integration) of these two peaks would directly correspond to the ratio of the diastereomers, and thus the enantiomeric excess (ee) of the original chiral amine could be determined. nih.gov
Table 2: Illustrative ³¹P NMR Data for a Hypothetical Diastereomeric Mixture
| Diastereomer | Description | Hypothetical ³¹P Chemical Shift (δ) | Integration |
|---|---|---|---|
| Diastereomer 1 | Formed from (R)-amine | δ₁ | 75% |
This interactive table demonstrates how distinct chemical shifts and integration values in ³¹P NMR can be used to quantify the ratio of diastereomers.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like organophosphorus compounds. dtic.milnih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, analysis by ESI-MS in positive ion mode would be expected to prominently feature the protonated molecule, [M+H]⁺. This ion would allow for the direct confirmation of the compound's molecular weight. By increasing the energy within the mass spectrometer (a technique known as collision-induced dissociation or MS/MS), the [M+H]⁺ ion can be induced to fragment. The resulting fragment ions provide valuable structural information. dtic.mil For instance, characteristic losses of propene (from the propyl groups) or the entire cyanoethyl group would help to confirm the identity and structure of the parent molecule.
Table 3: Predicted ESI-MS Ions for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₉NO₃P]⁺ | 220.11 | Protonated molecular ion |
| [M-C₃H₆+H]⁺ | [C₆H₁₃NO₃P]⁺ | 178.06 | Loss of one propene molecule |
| [M-2(C₃H₆)+H]⁺ | [C₃H₇NO₃P]⁺ | 136.01 | Loss of two propene molecules |
This interactive table shows the calculated mass-to-charge ratios for the expected molecular ion and potential fragment ions of this compound.
Mass Spectrometry Techniques
Coupled Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Coupled Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the analysis of this compound and its derivatives, especially in complex biological and chemical matrices. This method combines the potent separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry.
In the context of synthetic chemistry, particularly in the synthesis of modified small interfering RNAs (siRNAs), LC-MS is a primary tool for monitoring reaction progress and characterizing products. oup.com For instance, during the synthesis of phosphonate-containing oligonucleotides, LC-MS is used to track the consumption of phosphonating reagents and the formation of the desired product. oup.com It is also crucial for quantitative analysis post-synthesis. For example, LC-MS analysis has been used to confirm that base-mediated cleavage of phosphonate-containing siRNAs did not exceed acceptable limits (e.g., 5–6%) under specific deprotection conditions. oup.com The technique's ability to provide molecular weight information allows for the unambiguous identification of the target compound and any related impurities or byproducts.
A typical LC-MS system for this type of analysis would involve an Agilent 1260 Infinity II liquid chromatograph coupled with an Agilent 6130 single quadrupole mass spectrometer. oup.com This setup enables the separation of components in a mixture followed by their detection based on their mass-to-charge ratio, providing both qualitative and quantitative data.
Table 1: Illustrative LC-MS/MS Parameters for Phosphonate Analysis
| Parameter | Value/Description |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) in water |
| Mass Spectrometer | Agilent 6130 single quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Application | Reaction monitoring, impurity profiling, quantification |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible technique for real-time monitoring of chemical reactions. While it can be used as a standalone method, it is often employed in conjunction with chromatographic separations like HPLC or 2D-LC. whiterose.ac.uk In reaction monitoring, the absorbance of a specific wavelength of light by the reaction mixture is measured over time. This is particularly effective when either a reactant is consumed or a product is formed that possesses a distinct chromophore (a part of a molecule that absorbs light).
Although this compound itself has limited UV absorbance, its application in oligonucleotide synthesis allows for UV-Vis monitoring. The nucleobases of the oligonucleotides being synthesized are strong chromophores. By monitoring the absorbance at a characteristic wavelength (typically around 260 nm), one can track the formation of the oligonucleotide product.
In some applications, UV-Vis detection is a key component of advanced analytical frameworks like two-dimensional liquid chromatography (2D-LC). whiterose.ac.uk A UV-based reference mapping strategy can be used with a 2D-LC method to characterize oligonucleotides and their impurities, which can reduce the reliance on mass-based detection methods for routine analysis. whiterose.ac.uknih.gov While mass spectrometry is often used to establish the initial reference map, subsequent analyses can rely on the highly reproducible UV detection, demonstrating its utility even in complex analytical schemes. whiterose.ac.uk
Table 2: Example Application of UV-Vis for Reaction Monitoring
| Parameter | Description |
| Instrumentation | Varian Cary 50 UV–Vis spectrophotometer or similar |
| Monitored Species | UV-active product (e.g., oligonucleotide) |
| Wavelength | ~260 nm (for nucleic acids) |
| Mode | Time-scan, measuring absorbance vs. time |
| Application | Determining reaction kinetics, endpoint detection |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are the cornerstone of purity assessment and analysis for this compound and related compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. The development of a robust and selective stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities or degradation products. pensoft.net
A typical method involves reverse-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. For a closely related compound, diethyl (2-cyanoethyl)malonate, a successful separation was achieved on a Newcrom R1 column using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific. pensoft.net This involves analyzing parameters such as the limit of detection (LOD) and limit of quantification (LOQ).
Table 3: Typical RP-HPLC Method Parameters
| Parameter | Value/Description | Source |
| Column | C18 (e.g., 150x4.6 mm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3) (50:50 v/v) | pensoft.net |
| Flow Rate | 1.0 mL/min | pensoft.net |
| Column Temperature | 30 °C | pensoft.net |
| Detection | UV at 225 nm | pensoft.net |
| Elution Mode | Isocratic | pensoft.net |
Orthogonal Separation Techniques in Oligonucleotide Analysis
While single-dimension HPLC is powerful, the analysis of complex samples, such as synthetic oligonucleotides and their manufacturing impurities, often requires more advanced separation strategies due to low selectivity and co-elution of closely related species. nih.gov Multidimensional chromatography, particularly 2D-LC, increases peak capacity by using orthogonal separations, which are separation mechanisms based on different molecular properties. whiterose.ac.uk
The analysis of impurities in oligonucleotide therapeutics, which may arise from reagents like phosphonates, benefits greatly from these techniques. researchgate.net The goal is to couple two different chromatographic modes that separate analytes based on distinct properties. whiterose.ac.uk Common orthogonal techniques used in this field include:
Ion-Pair Reversed-Phase (IP-RP) HPLC : Separates based on a combination of hydrophobicity and ionic interactions with an ion-pairing reagent.
Anion-Exchange Chromatography (AEX) : Separates based on the net negative charge of the oligonucleotide phosphate backbone.
Hydrophilic Interaction Liquid Chromatography (HILIC) : Separates based on polarity and partitioning between a polar stationary phase and a mixed aqueous-organic mobile phase.
Studies have shown that coupling HILIC with either AEX or IP-RP provides a high degree of orthogonality. nih.gov The most orthogonal workflow identified in one study for oligonucleotide analysis was IP-RP using tributylammonium (B8510715) acetate (B1210297) coupled with strong anion exchange (SAX) using sodium perchlorate (B79767) at a high mobile phase pH. nih.govresearchgate.net This 2D-LC method resulted in significantly increased orthogonality and a reduction in co-elution of impurities. nih.govresearchgate.net
Table 4: Comparison of Orthogonal Separation Techniques for Oligonucleotide Analysis
| Technique | Separation Principle | Primary Application |
| Ion-Pair Reversed-Phase (IP-RP) | Hydrophobicity and ion-pairing | High-resolution separation of various impurities. nih.gov |
| Anion-Exchange (AEX) | Net molecular charge | Separation based on oligonucleotide length (charge). nih.gov |
| Hydrophilic Interaction (HILIC) | Polarity and hydrophilicity | Separation of hydrophilic modifications and nucleobases. nih.gov |
Research Applications and Contributions to Chemical Science
Applications in Oligonucleotide and Nucleic Acid Chemistry
The synthesis of DNA and RNA oligonucleotides is a foundational technology in molecular biology, diagnostics, and therapeutics. The phosphoramidite (B1245037) method, which is the standard for solid-phase oligonucleotide synthesis, heavily relies on reagents containing the 2-cyanoethyl protecting group to temporarily mask the reactive phosphite (B83602) intermediate.
Solid-Phase Oligonucleotide Synthesis Reagents
The automated solid-phase synthesis of oligonucleotides proceeds in a cycle of four main chemical steps: deblocking, coupling, capping, and oxidation. The key building blocks for this process are nucleoside phosphoramidites, which are typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and at the 3'-position with a phosphoramidite moiety. This phosphoramidite group contains a diisopropylamino group and, crucially, a 2-cyanoethyl ester to protect the phosphorus.
During the coupling step, the nucleoside phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. This forms a trivalent phosphite triester linkage. This linkage is unstable and must be oxidized to a stable pentavalent phosphotriester. biotage.co.jp The 2-cyanoethyl group protects the phosphorus from undesired side reactions throughout the subsequent synthesis cycles. biotage.co.jpatdbio.com At the end of the entire synthesis, this protecting group is efficiently removed under mild basic conditions, typically using aqueous ammonia (B1221849) or other amines, via a β-elimination reaction to yield the natural phosphodiester backbone. biotage.co.jpatdbio.com
The table below outlines the standard cycle for solid-phase oligonucleotide synthesis, highlighting the stage where the 2-cyanoethyl protected linkage is formed.
| Step | Description | Role of the (2-cyanoethyl)phosphonate Moiety |
| 1. Deblocking | Removal of the acid-labile 5'-DMTr protecting group from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling reaction. | Not directly involved in this step. |
| 2. Coupling | Addition of the next nucleoside phosphoramidite monomer, which couples with the free 5'-hydroxyl group of the growing chain. | The incoming monomer contains the 2-cyanoethyl-protected phosphoramidite. A phosphite triester linkage with the 2-cyanoethyl group is formed. |
| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles. | Not directly involved in this step. |
| 4. Oxidation | Conversion of the unstable phosphite triester (P(III)) linkage to a more stable phosphotriester (P(V)) linkage using an oxidizing agent like iodine in the presence of water. | The 2-cyanoethyl-protected phosphite triester is oxidized to a stable 2-cyanoethyl-protected phosphotriester (a phosphonate (B1237965) derivative). biotage.co.jpatdbio.com |
Development of Modified Oligonucleotide Backbones
The versatility of phosphoramidite chemistry extends to the creation of oligonucleotides with modified backbones, which can offer enhanced therapeutic properties such as increased stability against nuclease degradation, improved cellular uptake, and modulated binding affinity to target sequences. nih.govnih.govmdpi.com The 2-cyanoethyl protecting group strategy is fundamental to the synthesis of many of these modified backbones. oup.com
Alkyl phosphonates are a class of backbone modifications where one of the non-bridging oxygen atoms in the phosphodiester linkage is replaced by an alkyl group (e.g., methyl, ethyl, or propyl). This modification results in an uncharged backbone that is resistant to nucleases. The synthesis of such oligonucleotides can be achieved by using nucleoside methylphosphonamidites, which, like their standard counterparts, often employ the 2-cyanoethyl group for phosphorus protection during synthesis. oup.com Research has shown that incorporating a single alkyl phosphonate modification into an siRNA guide strand can enhance its therapeutic profile. oup.com
Other important modifications include phosphorothioates, where a sulfur atom replaces a non-bridging oxygen, and various other phosphoramidate (B1195095) linkages. The synthesis of these analogues also benefits from the robust and reliable chemistry afforded by 2-cyanoethyl-protected phosphoramidite reagents. mdpi.com
Synthesis of Nucleoside Analogues for Research Purposes
Beyond oligonucleotides, the (2-cyanoethyl)phosphonate moiety is instrumental in the synthesis of individual nucleoside analogues, many of which are potent therapeutic agents. Acyclic nucleoside phosphonates (ANPs) are a prominent class of compounds that act as mimics of natural nucleotides. nih.gov Because they already contain a phosphonate group, they bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside drugs. acs.org
The synthesis of ANPs, such as Adefovir (PMEA) and Tenofovir (PMPA), involves the condensation of a heterocyclic base with a synthetic precursor that contains the entire side chain, including the phosphonate group. nih.govnih.gov In these multi-step syntheses, the phosphonic acid is typically protected as a dialkyl ester, for instance, a diethyl, diisopropyl, or dipropyl phosphonate. The 2-cyanoethyl group can also be used as a protecting group for the phosphonate moiety during the construction of these complex molecules.
Role in Prodrug Research and Chemical Biology
While phosphonate-containing nucleoside analogues have significant therapeutic potential, their inherent negative charge at physiological pH limits their ability to cross cell membranes. This challenge has led to the development of prodrug strategies to mask the charge and improve bioavailability.
Synthesis of Phosphonate-Based Pronucleotides
The ProTide (pronucleotide) approach is a highly successful strategy for delivering nucleoside phosphonates into cells. acs.orgnih.gov This method involves masking the phosphonic acid with two labile ester groups, which are designed to be cleaved by intracellular enzymes, releasing the active phosphonate drug inside the cell.
The synthesis of these pronucleotides often starts from a dialkyl phosphonate, such as a diisopropyl or dipropyl phosphonate derivative of the nucleoside analogue. acs.orgnih.gov For example, the synthesis of the Hepatitis B virus drug Adefovir Dipivoxil involves the conversion of the PMEA phosphonic acid into a more lipophilic bis(pivaloyloxymethyl) ester prodrug. The initial PMEA itself is synthesized from precursors that may involve diethyl or other alkyl phosphonate esters. nih.gov Similarly, the synthesis of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) involves creating prodrugs from the parent Tenofovir phosphonic acid. The synthesis of these parent phosphonates can involve intermediates where the phosphorus is protected as a dialkyl or cyanoethyl ester.
Design of Phosphatase-Resistant Analogues for Biochemical Studies
A fundamental chemical difference between phosphates and phosphonates is the linkage to the carbon atom. Phosphates have a P-O-C bond, whereas phosphonates have a stable P-C bond. This P-C bond is not a substrate for the vast majority of cellular phosphatases and nucleases, which are enzymes that specifically hydrolyze phosphoester (P-O) bonds. nih.gov
This inherent resistance to enzymatic degradation makes phosphonate analogues of natural phosphates invaluable tools in chemical biology and medicinal chemistry. They can serve as stable, non-hydrolyzable mimics of their natural counterparts to study enzyme mechanisms or to act as inhibitors of enzymes involved in phosphate (B84403) metabolism. nih.govsigmaaldrich.com Acyclic nucleoside phosphonates like Cidofovir, Adefovir, and Tenofovir are all examples of such phosphatase-resistant analogues that effectively inhibit viral DNA polymerases. The 2-cyanoethyl group is a key protecting group used during the chemical synthesis of these stable analogues and their intermediates. google.com
Contributions to Polymer and Materials Science Research
The phosphonate moiety is a key functional group for imparting specific properties to polymers, such as flame retardancy and biocompatibility. Dipropyl (2-cyanoethyl)phosphonate and its analogs serve as important building blocks and modifying agents in the creation of advanced polymer systems.
Integration into Flame Retardant Systems
Phosphorus-containing compounds are a cornerstone of halogen-free flame retardant technology. mdpi.com The integration of phosphonates into polymer matrices is a key strategy for enhancing fire safety. These compounds can be incorporated either as additives physically mixed with the polymer or as reactive flame retardants that are chemically bonded to the polymer structure. mdpi.comgoogle.com
The use of reactive flame retardants, such as those derived from phosphonates, is often preferred as it creates a permanent modification to the polymer, preventing the leaching of the flame-retardant molecule over time. mdpi.com The chemical structure of this compound allows for its potential use as a reactive component. The cyanoethyl group can be chemically transformed, enabling the phosphonate to be covalently integrated into a polymer backbone or grafted onto it as a pendant group. This method ensures the permanent presence of the fire-retardant phosphorus element within the material. The general mechanism for many phosphorus-based retardants involves action in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by releasing radical-quenching species (like PO• radicals) during combustion. google.comresearchgate.net
Modification of Polymer Structures with Phosphonate Moieties
The introduction of phosphonate groups can significantly alter the chemical and physical properties of polymers. This compound serves as a reagent for such modifications. The key to its utility is the reactivity of the P-C bond and the functionality of the cyanoethyl group.
One strategy involves the synthesis of a monomer containing the phosphonate group, which is then polymerized or copolymerized. For instance, vinyl or allyl phosphonates can be used in radical polymerization to create polymers with pendant phosphonate groups. While not a direct application of this compound itself, it is a precursor to related reactive monomers.
A more direct application involves leveraging the cyanoethyl group. This group is known to be labile under specific conditions, particularly basic environments. This lability can be exploited in post-polymerization modification strategies. A polymer with reactive sites (e.g., hydroxyl or amino groups) could potentially react with the phosphonate, or a derivative, to attach the phosphonate moiety. The primary value of the cyanoethyl group in this context is as a protecting group for the phosphonic acid, which can be removed after the modification reaction to yield a functionalized polymer with phosphonic acid or phosphonate ester side chains.
Synthesis of Functional Poly(phosphoester)s
Poly(phosphoester)s (PPEs) are a class of polymers that feature a phosphate or phosphonate group within their backbone. They are noted for their biocompatibility and biodegradability, making them attractive for biomedical applications. The synthesis of PPEs can be achieved through several polymerization techniques, including ring-opening polymerization (ROP) and polycondensation.
The 2-cyanoethyl group is particularly significant in this area of synthesis. It has been employed as a protecting group on monomers used for polymerization. For example, cyclic phosphate or phosphonate monomers bearing a 2-cyanoethyl group on the phosphorus atom have been synthesized. These monomers can undergo polymerization, such as cationic polymerization, to form a poly(phosphoester). Following polymerization, the 2-cyanoethyl groups can be removed using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), exposing the phosphonic acid backbone. This deprotection step is crucial for creating functional polyanionic PPEs with properties analogous to natural biopolymers like nucleic acids.
Utility as a Reagent in Complex Organic Synthesis
Beyond polymer science, the unique reactivity of dialkyl phosphonates, including the dipropyl and diethyl esters of (2-cyanoethyl)phosphonic acid, makes them valuable tools for constructing complex organic molecules.
Enabling Reagent in Multi-step Synthesis Schemes
The diethyl analog, Diethyl (2-cyanoethyl)phosphonate, is documented as a versatile reactant in several important synthetic transformations. sigmaaldrich.com This reactivity is directly applicable to the dipropyl version. These reagents are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in multi-step synthesis.
Key applications include:
Horner-Wadsworth-Emmons (HWE) Reaction: As a phosphonate, it can be deprotonated to form a stabilized carbanion, which reacts with aldehydes or ketones to produce alkenes, typically with high E-selectivity. The cyano group adds another layer of functionality to the resulting product.
Michael Addition: The activated methylene (B1212753) group adjacent to the phosphonate and cyano groups can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
Synthesis of Antivirals: It has been used as a reactant in amination and stereoselective olefination reactions for the synthesis of antivirals against HIV-1. sigmaaldrich.com
The following table summarizes some of the documented synthetic applications of (2-cyanoethyl)phosphonate esters.
| Reaction Type | Role of Phosphonate | Application/Product |
| Heteroatom-directed alkyl cyanation | Reactant | Synthesis of cyanated alkynes |
| Amination & Stereoselective Olefination | Reactant | Synthesis of HIV-1 antivirals |
| Base-catalyzed addition | Reactant | Stereospecific anti-Markovnikov additions |
| Microwave-assisted cleavage | Reactant | Cleavage of phosphate and phosphonate esters |
Table 1: Synthetic applications of (2-cyanoethyl)phosphonate esters based on documented reactivity. sigmaaldrich.com
Precursor for Advanced Chemical Entities
The term "precursor" implies that the molecule can be readily converted into another, more complex or functional chemical entity. This compound serves this role effectively, primarily due to the chemical nature of its ester and cyanoethyl groups.
Synthesis of H-Phosphonates: Dialkyl phosphonates can undergo transesterification. For example, reacting this compound with a different alcohol under specific conditions (e.g., microwave-assisted) can yield a new, mixed H-phosphonate diester. mdpi.com This is a powerful method for creating a library of diverse phosphonate compounds from a common starting material.
Precursor to Biologically Active Molecules: The diethyl ester is listed as a reactant for the synthesis of lipophilic oxoamides that act as inhibitors of phospholipase A2 and for creating inhibitors of the muscle enzyme triose phosphate isomerase. sigmaaldrich.com These represent advanced chemical entities with specific biological targets.
Generation of Phosphonic Acids: The most significant role as a precursor derives from the lability of the cyanoethyl group. This group is widely used in nucleotide and phosphonate chemistry as a protecting group that is stable to a range of conditions but can be cleanly removed with mild base (β-elimination). nih.gov Therefore, this compound can be used to introduce a "protected" dipropyl phosphonate moiety into a complex molecule. Subsequent deprotection of the cyanoethyl group, followed by hydrolysis of the propyl esters, can unmask a phosphonic acid group at a late stage of a synthesis. This strategy is critical in the synthesis of acyclic nucleoside phosphonates, which are an important class of antiviral drugs. nih.gov
Q & A
Q. Which analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on <sup>31</sup>P NMR to confirm phosphonate linkages . Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight and purity. For quantification, use ion chromatography paired with suppressed conductivity detection, which is effective for phosphonate speciation . Monitor reaction progress via thin-layer chromatography (TLC) with phosphomolybdic acid staining .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme temperatures (e.g., 40°C, -20°C), humidity (75% RH), and light (UV-vis exposure). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) and compare results to baseline purity metrics . Store samples in amber glass vials with inert gas (e.g., argon) to minimize oxidation .
Advanced Research Questions
Q. How can microfluidic reactors improve the synthesis of this compound in terms of yield and reproducibility?
- Methodological Answer : Adapt continuous-flow microfluidic systems to enhance reaction control, as demonstrated in hydroxymethyl phosphonate synthesis . Optimize parameters:
- Flow rate : Adjust to balance residence time and reagent mixing.
- Catalyst loading : Test 10% mol triethylamine (NEt3) or alternative bases .
- Temperature : Explore 50–80°C ranges to accelerate esterification while minimizing decomposition.
Monitor in-line via UV-vis or IR spectroscopy for real-time feedback .
Q. What experimental strategies address contradictions in reported low yields for phosphonate coupling reactions involving this compound?
- Methodological Answer : Investigate variables such as:
- Catalyst selection : Replace traditional bases with organocatalysts or transition-metal complexes to improve selectivity .
- Solvent polarity : Test aprotic solvents (e.g., THF, DMF) to stabilize intermediates .
- Substrate stoichiometry : Optimize molar ratios (e.g., 1:1.2 phosphonate-to-cyanoethyl reagent) to drive reaction completion .
Use design-of-experiments (DoE) frameworks to systematically evaluate interactions between variables .
Q. What methodologies elucidate the environmental biodegradation pathways of this compound?
- Methodological Answer : Employ microbial enrichment cultures from soil or marine environments to identify degradative microbes . Use <sup>13</sup>C-labeled this compound in stable isotope probing (SIP) to track metabolic pathways . Genomic analysis (e.g., metagenomics) can detect phosphonate-specific degradation genes, such as phn clusters, in microbial communities .
Q. How can researchers overcome analytical challenges in quantifying this compound in complex matrices?
- Methodological Answer : Develop a phosphonate-specific derivatization protocol using diazomethane or pentafluorobenzyl bromide to enhance detectability in gas chromatography (GC-MS) . For environmental samples, pair solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound prior to LC-MS/MS analysis .
Data Contradiction and Optimization
Q. Why do phosphonate coupling reactions with this compound exhibit variability in stereochemical outcomes?
- Methodological Answer : Steric hindrance from the cyanoethyl group may limit access to reactive sites. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
